molecular formula C10H15N3 B1603543 N-(piperidin-4-yl)pyridin-2-amine CAS No. 55692-31-4

N-(piperidin-4-yl)pyridin-2-amine

Cat. No. B1603543
CAS RN: 55692-31-4
M. Wt: 177.25 g/mol
InChI Key: SBSLCPHONZWKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(piperidin-4-yl)pyridin-2-amine” is a chemical compound with the molecular formula C10H15N3 . It has a molecular weight of 177.25 g/mol . The compound is also known by other names such as “55692-31-4”, “N-piperidin-4-ylpyridin-2-amine”, and "PIPERIDIN-4-YL-PYRIDIN-2-YL-AMINE" .


Synthesis Analysis

The synthesis of “N-(piperidin-4-yl)pyridin-2-amine” and its derivatives has been a topic of interest in recent research . For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors . Another study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .


Molecular Structure Analysis

The molecular structure of “N-(piperidin-4-yl)pyridin-2-amine” includes a six-membered piperidine ring attached to a pyridine ring via a nitrogen atom . The InChI representation of the molecule is InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13) .


Physical And Chemical Properties Analysis

“N-(piperidin-4-yl)pyridin-2-amine” has several computed properties. It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 177.126597491 g/mol . The topological polar surface area is 37 Ų .

properties

IUPAC Name

N-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSLCPHONZWKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619984
Record name N-(Piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)pyridin-2-amine

CAS RN

55692-31-4
Record name N-(Piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 90 parts of ethyl 4-(2-pyridinylamino)-1-piperidinecarboxylate, 90 parts of potassium hydroxide and 720 parts of 2-propanol is stirred and refluxed for 2 days. The reaction mixture is evaporated. 1000 Parts of water are added to the residue and the product is extracted with dichloromethane. The extract is dried, filtered and evaporated. The residue is crystallized from 2,2'-oxybispropane, yielding 13 parts of N-(4-piperidinyl)-2-pyridinamine.
[Compound]
Name
90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-(2-pyridinylamino)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6 g of ethyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate (23a) were refluxed in 30 ml of 47% HBr for 6 h. Evaporation of the mixture, trituration of the resulting crude product with ethyl acetate/CH3OH (9:1) and renewed drying afforded 7.1 g of white solid; ESI-MS [M+H+]=178.15.
Name
ethyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(piperidin-4-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(piperidin-4-yl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(piperidin-4-yl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(piperidin-4-yl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(piperidin-4-yl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(piperidin-4-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.